molecular formula C5H4N2O2 B130354 Pyridazine-4-carboxylic Acid CAS No. 50681-25-9

Pyridazine-4-carboxylic Acid

Cat. No.: B130354
CAS No.: 50681-25-9
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
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Description

Pyridazine-4-carboxylic acid is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities.

Biochemical Analysis

Biochemical Properties

Pyridazine-4-carboxylic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit glutamate racemase, an enzyme involved in the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . Additionally, this compound has been used in studies characterizing nicotinic acid receptors in mouse macrophages . These interactions highlight its potential in modulating biochemical pathways and its importance in drug discovery.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of nicotinic acid receptors, which play a role in cellular signaling and metabolic regulation . Furthermore, its inhibition of glutamate racemase can impact bacterial cell wall synthesis, leading to potential antibacterial effects . These cellular effects underscore the compound’s versatility in modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of glutamate racemase involves binding to the enzyme’s active site, preventing the conversion of L-glutamate to D-glutamate . This enzyme inhibition disrupts bacterial cell wall synthesis, leading to antibacterial activity. Additionally, this compound’s interaction with nicotinic acid receptors involves binding to the receptor sites, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. In vitro and in vivo studies have indicated that this compound can maintain its activity over extended periods, although its degradation products and their potential effects on cellular function need to be explored further .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of nicotinic acid receptors . At higher doses, potential toxic or adverse effects may occur, including disruption of normal cellular functions and potential toxicity . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Its inhibition of glutamate racemase affects the metabolic flux of glutamate, impacting bacterial cell wall synthesis . Additionally, the compound’s interaction with nicotinic acid receptors can influence metabolic pathways related to cellular signaling and energy regulation . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various cellular compartments, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of acyclic compounds. For instance, the reaction of hydrazine with maleic anhydride followed by cyclization can yield pyridazine derivatives . Another method includes the condensation of appropriate dicarbonyl compounds with hydrazine .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These methods typically employ readily available starting materials and efficient reaction conditions to ensure scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

Pyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyridazine derivatives have shown potential as enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: this compound is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual nitrogen atoms in the ring, which confer unique electronic properties and reactivity. This makes it a valuable scaffold in medicinal chemistry and other research fields .

Properties

IUPAC Name

pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIWJONLKBPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375502
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50681-25-9
Record name 4-Pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50681-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridazinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The isodecyl ester of 4-carboxypyridazine was prepared using the general method of Example 17 from isodecanol and 4,5-dicarboxypyridazine. The product has a boiling range of 150°-160° C. at 0.4 mm of mercury pressure. The product was evaluated as an extractant for copper by the procedure of Example 1, and the results are listed in Table 1. The results show that this compound has inferior solubility to the corresponding isooctadecyl ester of Example 17.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can pyridazine-4,5-dicarboxylic acid derivatives be used to synthesize complex heterocyclic compounds?

A1: Yes, pyridazine-4,5-dicarboxylic acid derivatives can act as precursors for various heterocyclic systems. For instance, reacting diethyl pyridazine-4,5-dicarboxylate or its 3,6-dimethyl derivative with o-phenylenediamine yields pyridazino[4,5-c][1,6]benzodiazocine-5,12-dione derivatives. These can be further dehydrated to obtain pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-ones. []

Q2: What is a unique chemical behavior observed in certain pyridazine derivatives?

A2: Research shows that specific pyridazine derivatives, including 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid and its methyl ester, 5-(o-aminophenylcarbamoyl)-3,6,-dimethylthis compound, and 5-(2-amino-1,2-dicyanovinylenecarbamoyl)this compound, exhibit ring-chain tautomerism. [] This means they can exist in equilibrium between an open-chain form and a cyclic spiro compound. For example, 5-(o-aminophenylcarbamoyl)this compound exists primarily as 3′,4′-dihydro-3′-oxospiro[pyridazine-5(2H),2′(1H)-quinoxaline]-4-carboxylic acid in DMSO solution. [, ]

Q3: What factors influence this ring-chain tautomerism in pyridazine derivatives?

A3: The occurrence of the spirocyclisation and the equilibrium between the open and closed forms are significantly affected by two main factors: the nature of the substituents on the pyridazine ring and the nucleophilicity of the group attached to the phenyl ring. []

Q4: Has the coordination chemistry of pyridazine carboxylic acids been investigated?

A5: Yes, studies have explored the complexation behavior of pyridazine carboxylic acids with various metal ions. For instance, researchers have investigated the structural, spectroscopic, theoretical, and thermal properties of metal complexes formed with pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. [] This research provides valuable insights into the potential applications of these compounds in coordination chemistry and materials science.

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